
Methyl-2-methyl-3-phenylglycidat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
BMK methyl glycidate has extensive applications in scientific research, particularly in organic synthesis and pharmaceutical research. It serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals . Additionally, it is used in the development of ephedrine derivatives and antihypertensive agents . The compound’s unique chemical properties make it a subject of interest in various scientific research domains, including chemistry, biology, medicine, and industry .
Wirkmechanismus
The mechanism of action of BMK methyl glycidate primarily involves its conversion into phenyl-2-propanone (P2P) through hydrolysis . This conversion is facilitated by the presence of water, which breaks the glycidate ring and forms P2P. The molecular targets and pathways involved in this process include the epoxide ring and the carboxylate group, which are key structural features of the compound .
Biochemische Analyse
Biochemical Properties
Methyl-2-methyl-3-phenylglycidate is a versatile compound that can be readily converted into phenylacetone (P2P) through hydrolysis
Cellular Effects
The cellular effects of Methyl-2-methyl-3-phenylglycidate are not well-documented. As a precursor to P2P, it may indirectly influence various cellular processes. P2P is a key intermediate in the synthesis of amphetamines, which can have significant effects on neurotransmitter release and reuptake .
Molecular Mechanism
The molecular mechanism of Methyl-2-methyl-3-phenylglycidate primarily involves its hydrolysis to form P2P This reaction likely involves the breaking of the ester bond in the compound, facilitated by a hydrolase enzyme
Metabolic Pathways
Methyl-2-methyl-3-phenylglycidate is involved in the metabolic pathway leading to the production of P2P via hydrolysis
Vorbereitungsmethoden
The synthesis of BMK methyl glycidate typically involves the condensation of benzaldehyde with methylchloropropionate in the presence of sodium ethoxide at a temperature range of 0-10°C . This reaction forms the glycidate ring, which is a key structural feature of the compound. Industrial production methods often utilize multi-step processes that involve commercially available precursors and may include alternative methodologies using different reagents and reaction conditions .
Analyse Chemischer Reaktionen
BMK methyl glycidate undergoes various types of chemical reactions, including:
Hydrolysis: Converts BMK methyl glycidate into phenyl-2-propanone (P2P) using water as a reagent.
Nucleophilic Addition: The epoxide ring in BMK methyl glycidate can undergo nucleophilic addition reactions, leading to the formation of various functionalized compounds.
Esterification: The carboxylate group can participate in esterification reactions to form different esters.
Common reagents used in these reactions include water for hydrolysis, nucleophiles for addition reactions, and alcohols for esterification. The major products formed from these reactions are phenyl-2-propanone, functionalized derivatives, and esters, respectively.
Vergleich Mit ähnlichen Verbindungen
BMK methyl glycidate is similar to other glycidic esters, such as BMK ethyl glycidate and BMK glycidic acid sodium salt . These compounds share a similar glycidate functional group and can also be converted into phenyl-2-propanone (P2P) via hydrolysis . BMK methyl glycidate is unique due to its specific methyl ester group, which confers distinct reactivity and functionality compared to its ethyl and sodium salt counterparts .
Similar compounds include:
- BMK ethyl glycidate (ethyl 2-methyl-3-phenyloxirane-2-carboxylate)
- BMK glycidic acid sodium salt (sodium 2-methyl-3-phenyloxirane-2-carboxylate)
These compounds exhibit similar chemical behavior but differ in their ester groups, which influence their reactivity and applications .
Eigenschaften
IUPAC Name |
methyl 2-methyl-3-phenyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(10(12)13-2)9(14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPPKJUXIISPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345677 | |
| Record name | Methyl 2-methyl-3-phenyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80532-66-7 | |
| Record name | Methyl 2-methyl-3-phenyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





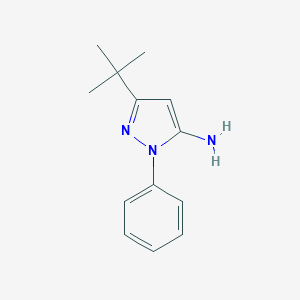




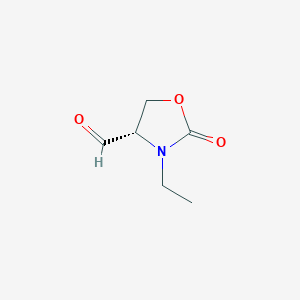
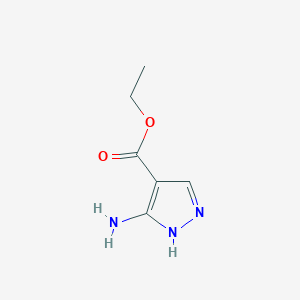
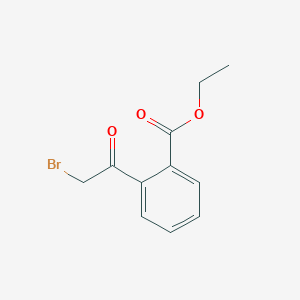
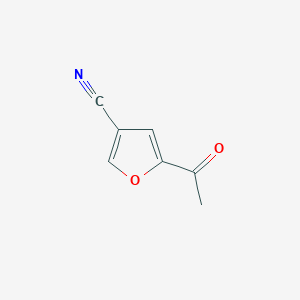
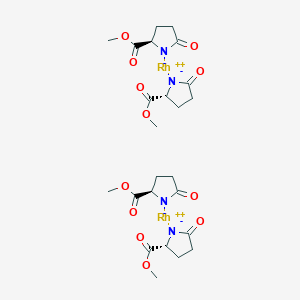
![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)
![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)